2-(4-Methoxybenzoyl)oxybenzoic acid
Description
Properties
IUPAC Name |
2-(4-methoxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-11-8-6-10(7-9-11)15(18)20-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZCEOVPNTYOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)oxybenzoic acid typically involves the reaction of 4-methoxybenzoyl chloride with salicylic acid in the presence of a base such as pyridine . The reaction proceeds through an acylation mechanism where the acyl chloride reacts with the hydroxyl group of salicylic acid to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives .
Scientific Research Applications
2-(4-Methoxybenzoyl)oxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)oxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and benzoyl moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Methoxybenzoyl)benzoic acid
- CAS No.: 1151-15-1
- Molecular Formula : C₁₅H₁₂O₄
- Molecular Weight : 256.257 g/mol .
Synthesis: The compound is synthesized via Friedel-Crafts acylation. For example, reacting 1-benzylindole-2,3-dicarboxylic anhydride with anisole in the presence of TiCl₄ yields 2-(4-methoxybenzoyl)indole-3-carboxylic acid . Another route involves reducing 2-(4-methoxybenzoyl)benzoic acid with triethylsilane and trifluoroacetic acid to produce 2-(4-methoxybenzyl)benzoic acid .
Physical Properties :
- White crystalline solid.
- Soluble in ethanol, chloroform, and other organic solvents .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key analogs of 2-(4-Methoxybenzoyl)benzoic acid, highlighting differences in substituents, synthesis, and applications:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
